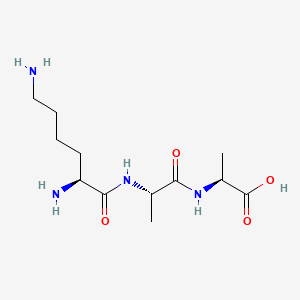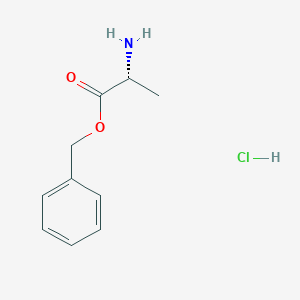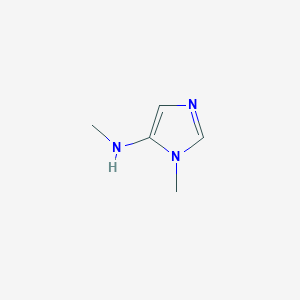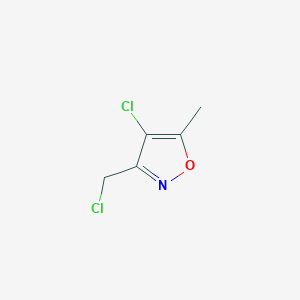
N-Methylisoindolin-2-amine
Übersicht
Beschreibung
N-Methylisoindolin-2-amine, also known as N-(isoindolin-2-yl)methanamine, is a chemical compound with the molecular formula C9H12N2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex reactions. For instance, a study describes the synthesis of amide derivatives using this compound hydrochloride . Another approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative .Wissenschaftliche Forschungsanwendungen
Blood Pressure, Respiration, and Smooth Muscle Activity
N-Methylisoindolin-2-amine and its derivatives have been studied for their impact on blood pressure, respiration, and smooth muscle. Key findings include:
- Secondary amines, including this compound, are associated with pressor (blood pressure-raising) activity.
- These compounds can cause respiratory stimulation and influence smooth muscle through the autonomic nervous system (Fassett & Hjort, 1938).
Monoamine Oxidase B Substrates
1-Methyl-3-pyrrolines and 2-methylisoindolines, including this compound, are substrates for monoamine oxidase B (MAO-B), a significant enzyme in the brain. Understanding these substrates helps explore the role of MAO-B in various neurological conditions (Wang, Mabic, & Castagnoli, 1998).
Antiproliferative Activity
Novel derivatives of isoindoline, including this compound, have been synthesized and tested for antiproliferative activity. Some of these compounds showed promising results in inhibiting cell growth, suggesting potential applications in cancer research (Sović et al., 2011).
Role in Biosynthesis of Plant Alkaloids
This compound is involved in the biosynthesis of various plant alkaloids. Studies on the enzymes responsible for its methylation have contributed to understanding the metabolic pathways of these biologically significant compounds (Morris & Facchini, 2016).
Parkinsonism-Inducing Potential
Research has identified 1-methyl-1,2,3,4-tetrahydroisoquinoline, a compound closely related to this compound, as a potential endogenous substance that might induce parkinsonism. This finding is significant for understanding the biochemical pathways involved in Parkinson's disease (Kohno, Ohta, & Hirobe, 1986).
Novel Synthesis Methods
Innovative methods for synthesizing this compound and related compounds have been developed. These methods are important for medicinal chemistry and the production of pharmaceuticals (Mihoubi et al., 2015).
Applications in Medicinal Chemistry
Isoindolinones, including this compound, are of great interest in medicinal chemistry due to their potential therapeutic applications. The development of new synthetic pathways for these compounds opens up possibilities for novel drug development (Yamamoto et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-1,3-dihydroisoindol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-10-11-6-8-4-2-3-5-9(8)7-11/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNOWUBSMPUDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol](/img/structure/B3261432.png)








![1,4-Benzenedicarboxylic acid, bis[2-[(1-oxo-2-propenyl)oxy]ethyl] ester](/img/structure/B3261503.png)

